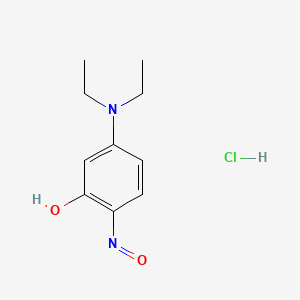

5-(Diethylamino)-2-nitrosophenol hydrochloride

説明

特性

IUPAC Name |

5-(diethylamino)-2-nitrosophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8;/h5-7,13H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOYWYLGEUIHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2.ClH, C10H15ClN2O2 | |

| Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025036 | |

| Record name | 5-Diethylamino-2-nitrosophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-diethylamino-2-nitrosophenol hydrochloride appears as yellow or dark yellow powder. (NTP, 1992) | |

| Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25953-06-4 | |

| Record name | 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 5-(diethylamino)-2-nitroso-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25953-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol,5-(diethylamino)-2-nitroso-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Diethylamino-2-nitrosophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitroso-5-diethylaminophenol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Diethylamino-2-nitrosophenol hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89MM7DN9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Nitrosation Using Sodium Nitrite in Hydrochloric Acid

One widely reported method involves the reaction of 3-diethylaminophenol with sodium nitrite in a hydrochloric acid aqueous solution at low temperatures (0–5 °C):

- Procedure : 3-Diethylaminophenol (20 mmol) is dissolved in a mixture of concentrated hydrochloric acid and water (e.g., 7 mL each) and cooled to 0 °C. Aqueous sodium nitrite solution (20 mmol) is added dropwise with stirring over a period of several minutes to hours.

- Reaction Time : Typically 3.5 hours at 0–5 °C.

- Product Isolation : The resulting brown slurry is filtered and washed with dilute hydrochloric acid to yield 5-(Diethylamino)-2-nitrosophenol hydrochloride as a brown solid.

- Yield : Approximately 65% based on reported literature.

- Characterization : The product is often used without further purification for subsequent reactions.

This method is documented in peer-reviewed synthetic protocols and provides a reproducible yield with manageable reaction conditions.

Nitrosation Using Isoamyl Nitrite in n-Propanol Saturated with Hydrogen Chloride

An alternative approach uses isoamyl nitrite as the nitrosating agent in an organic solvent:

- Procedure : 3-Diethylaminophenol (0.1 mol) is dissolved in 50 mL of n-propanol saturated with gaseous hydrogen chloride at 0 °C. Isoamyl nitrite (0.1 mol) is added dropwise with stirring.

- Reaction Time : Stirring continues for 1 hour at 0 °C.

- Product Isolation : The reaction mixture is then treated with diethyl ether to precipitate the product, which is isolated by suction filtration.

- Yield : Approximately 71%.

- Melting Point : 175–177 °C.

This method offers an efficient synthesis route with a slightly higher yield and is suitable for preparative scale production.

Nitrosation Using Sodium Nitrite in Ethanol/Hydrochloric Acid

A similar procedure involves sodium nitrite addition to a solution of 3-diethylaminophenol in ethanol and hydrochloric acid at subzero temperatures:

- Procedure : 3-Diethylaminophenol is dissolved in ethanol/HCl mixture cooled to around -5 °C. Sodium nitrite solution is added slowly with mechanical stirring for 1 hour.

- Purification : The crude product is filtered, washed with saturated sodium acetate solution, and recrystallized from acetone.

- Yield : Up to 90%.

- Appearance : Red crystalline solid.

This method is favored for producing high-purity material suitable for analytical and preparative use.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 3-Diethylaminophenol | Purity affects yield and selectivity |

| Solvent | Aqueous HCl, n-propanol saturated with HCl, or ethanol/HCl | Acidic environment essential for nitrosation |

| Nitrosating Agent | Sodium nitrite or isoamyl nitrite | Isoamyl nitrite offers higher yields |

| Temperature | 0 to 5 °C (sometimes -5 °C for ethanol/HCl) | Low temperature prevents over-nitrosation |

| Reaction Time | 1 to 3.5 hours | Longer times favor complete conversion |

| Isolation Method | Filtration, recrystallization, or precipitation | Purification critical for stability |

| Yield | 65% to 90% | Dependent on method and scale |

Analytical Characterization Post-Synthesis

To confirm the structural integrity and purity of this compound, the following techniques are employed:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra confirm the aromatic and aliphatic environments consistent with the diethylamino and nitroso groups.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z consistent with C10H15ClN2O2 confirm molecular weight.

- UV-Visible Spectroscopy : Characteristic absorption bands around 350 nm correspond to the nitroso chromophore.

- Melting Point Determination : Sharp melting points around 175 °C indicate purity.

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Method ID | Starting Material | Nitrosating Agent | Solvent/Medium | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 3-Diethylaminophenol | Sodium nitrite | HCl + water | 0–5 °C | 3.5 hours | 65 | Brown solid, used crude |

| 2 | 3-Diethylaminophenol | Isoamyl nitrite | n-Propanol saturated with HCl | 0 °C | 1 hour | 71 | Higher yield, crystallization |

| 3 | 3-Diethylaminophenol | Sodium nitrite | Ethanol + HCl | -5 °C | 1 hour | 90 | High purity, recrystallization |

化学反応の分析

5-(Diethylamino)-2-nitrosophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the nitroso group to a nitro group under specific conditions.

Reduction: The nitroso group can be reduced to an amine group using reducing agents.

Substitution: The compound can participate in substitution reactions where the diethylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis:

- The compound serves as a reagent in organic synthesis, acting as a precursor for more complex molecules. Its unique functional groups enable various chemical transformations, including oxidation, reduction, and substitution reactions.

2. Biological Studies:

- Its structure allows interaction with biological molecules, making it useful in biochemical studies. The compound has been explored for its potential to generate reactive oxygen species (ROS), which can induce oxidative stress in cells .

3. Dye and Pigment Production:

- Due to its vibrant color properties, 5-(Diethylamino)-2-nitrosophenol hydrochloride is utilized in producing dyes and pigments, contributing to its industrial significance.

Biological Applications

1. Fluorescent Probes:

- The compound is a precursor for Nile Red derivatives used as fluorescent probes in imaging studies. These derivatives exhibit improved specificity for different cell types and lipid compartments, enhancing their application in cellular imaging .

2. Detection of Biothiols:

- Modified forms of this compound have been developed as sensors for biothiols, showcasing selective fluorescence enhancement upon interaction with thiols like cysteine. This property is valuable for monitoring cellular processes involving thiol compounds .

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

- Imaging Studies: Research demonstrated that Nile Red derivatives synthesized from this compound showed enhanced adipose-specific contrast in imaging applications compared to traditional Nile Red .

- Cellular Uptake: Studies indicated that derivatives could selectively accumulate in adipose tissues while minimizing accumulation in nerve tissues, crucial for surgical imaging applications .

- Toxicological Assessments: Investigations revealed potential cytotoxic effects at higher concentrations, necessitating careful consideration in experimental designs involving live cells .

作用機序

The mechanism of action of 5-(Diethylamino)-2-nitrosophenol hydrochloride involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitroso group can undergo redox reactions. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.

類似化合物との比較

Substituent Effects: Diethylamino vs. Dimethylamino Groups

5-(Dimethylamino)-2-nitrosophenol hydrochloride (CAS: 41317-10-6, C₈H₁₁ClN₂O₂, MW: 214.69 g/mol) differs only in its alkyl substituents (methyl instead of ethyl). This structural variation impacts:

- Synthesis Yield : The dimethyl derivative has a slightly higher yield (86%) compared to the diethyl analog (83%) under identical Hu et al. synthesis conditions .

- Molecular Weight: The diethylamino group increases molecular weight by ~16 g/mol, which may influence solubility and reactivity in downstream applications.

- Fluorescence Applications: While both compounds form benzo[a]phenoxazinium chlorides, the diethylamino derivative is preferred for NIR probes due to its extended conjugation and redshifted absorption/emission .

Substituent Effects: Ethylamino vs. Diethylamino Groups

Key differences include:

- Synthetic Pathways: The ethylamino derivative requires nitrosation of 3-(ethylamino)-4-methylphenol, a more complex precursor compared to 3-(diethylamino)phenol .

- Condensation Products: When condensed with 4,6-dichloro-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine, the ethylamino compound forms benzo[a]phenoxazinium chlorides with distinct spectral properties (e.g., absorption maxima at ~650 nm vs. ~670 nm for diethylamino derivatives) .

Chlorinated Derivatives

These modifications:

- Enhance Reactivity : The chlorine atoms facilitate nucleophilic substitution reactions, enabling covalent conjugation with biomolecules in probe design .

- Alter Physicochemical Properties: Increased molecular weight and hydrophobicity reduce aqueous solubility compared to non-chlorinated analogs .

Key Data Tables

Table 2. Physicochemical Properties

*Measured for benzo[a]phenoxazinium chloride derivatives.

生物活性

5-(Diethylamino)-2-nitrosophenol hydrochloride, also known as a derivative of Nile Red, is a compound of significant interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse sources.

This compound is synthesized through the reaction of diethylaminophenol with nitrous acid. The compound is characterized by its distinctive nitroso group, which contributes to its reactivity and biological properties. The synthesis process typically involves the following steps:

- Dissolution of Diethylaminophenol : The starting material, 3-diethylaminophenol, is dissolved in hydrochloric acid.

- Nitrosation Reaction : Nitrous acid is added to form the nitroso derivative.

- Purification : The product is purified through crystallization or chromatography.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to generate ROS, which can lead to oxidative stress in cells. This property is significant in studies related to cell signaling and apoptosis.

- Lipid Interaction : As a fluorescent probe, it exhibits strong binding affinity for lipids, making it useful for probing lipid dynamics in cellular membranes .

Biological Applications

This compound has been explored for various applications in biological research:

- Fluorescent Probes : It serves as a precursor for Nile Red derivatives that are used as fluorescent probes in imaging studies. These derivatives have improved specificity for different cell types and lipid compartments .

- Detection of Biothiols : Modified forms of this compound have been developed to act as sensors for biothiols, showcasing selective fluorescence enhancement upon interaction with cysteine and other thiols .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Imaging Studies : A study demonstrated that Nile Red derivatives synthesized from this compound showed enhanced adipose-specific contrast in imaging applications compared to traditional Nile Red .

- Cellular Uptake and Distribution : Research has indicated that the compound's derivatives can selectively accumulate in adipose tissues while minimizing nerve accumulation, which is crucial for surgical imaging applications .

- Toxicological Assessments : Investigations into the toxicological profile of this compound revealed potential cytotoxic effects at higher concentrations, necessitating careful consideration in experimental designs involving live cells .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other fluorescent probes:

| Property | This compound | Nile Red Derivative | Other Probes |

|---|---|---|---|

| Lipid Binding Affinity | High | Moderate | Low |

| Specificity for Adipose Tissue | High | Moderate | Variable |

| Cytotoxicity | Moderate at high doses | Low | Varies |

| Fluorescence Intensity | High | Moderate | Varies |

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 5-(Diethylamino)-2-nitrosophenol hydrochloride in a research setting?

- Methodological Answer : The synthesis typically involves nitrosation of a phenolic precursor under acidic conditions. For example, a protocol analogous to (using sodium nitrite and HCl in ethanol) can be adapted. Key steps include:

- Precursor Preparation : Start with 3-diethylaminophenol (similar to 3-dimethylaminophenol in ).

- Nitrosation : Add sodium nitrite dropwise to an ice-cold ethanol/HCl mixture. Monitor reaction progress via TLC (e.g., dichloromethane/methanol 5:5) to avoid over-nitrosation .

- Purification : Due to the compound's sensitivity, use low-temperature recrystallization (e.g., ethanol/water) or flash chromatography (silica gel, methanol/dichloromethane gradient) to isolate the product.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- UV-Vis Spectroscopy : Characterize the nitroso group’s absorption (e.g., λmax ~350 nm, as seen in nitrosophenol derivatives in ).

- NMR : Analyze and spectra for diethylamino (-N(CHCH)) and nitrosophenol moieties. The aromatic proton environment should match computational predictions.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What are the stability challenges of this compound, and how can they be mitigated during storage?

- Methodological Answer : The nitroso group is prone to oxidation and photodegradation. Stabilization strategies include:

- Storage : Keep at -20°C in amber vials under inert gas (N/Ar) to prevent oxidation .

- Buffered Solutions : Prepare fresh solutions in degassed, acidic buffers (pH 4–6) to minimize decomposition during experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Yield discrepancies often arise from variations in reaction conditions. Systematic optimization involves:

- DoE (Design of Experiments) : Test parameters like temperature (0–5°C vs. room temperature), stoichiometry (NaNO:phenol ratio), and acid strength (HCl vs. HSO).

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., over-nitrosated or dimerized species) and adjust reaction time accordingly .

Q. What advanced techniques are recommended for studying the compound’s reactivity in biological systems?

- Methodological Answer : To probe interactions with biomolecules (e.g., proteins or DNA):

- Fluorescence Quenching Assays : Leverage the nitrosophenol group’s fluorescence properties (similar to probes in ) to monitor binding events.

- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold surfaces and measure real-time binding kinetics with target biomolecules .

- Computational Docking : Use molecular dynamics simulations to predict binding modes and guide experimental validation .

Q. How can researchers address inconsistencies in spectral data for this compound across studies?

- Methodological Answer : Discrepancies in NMR/UV data may stem from solvent effects or impurities. Mitigation strategies include:

- Standardized Protocols : Use deuterated solvents (e.g., DO for acidic conditions) and internal standards (e.g., TMS).

- High-Purity Reference Samples : Cross-validate spectra with independently synthesized batches or commercial standards (if available, as in ) .

Q. What methodologies are suitable for investigating the compound’s environmental or interfacial behavior?

- Methodological Answer : To study surface interactions (e.g., adsorption on labware or indoor surfaces):

- Microspectroscopic Imaging : Use techniques like ToF-SIMS or AFM-IR to map surface-bound molecules (as suggested in ).

- Batch Reactor Experiments : Expose the compound to controlled surfaces (glass, polymer) and quantify adsorption via LC-MS .

Methodological Notes

- Synthesis Optimization : and highlight the role of acid strength and solvent choice in nitrosation efficiency.

- Analytical Cross-Validation : and emphasize the need for multi-technique characterization to ensure data reproducibility.

- Stability Protocols : Insights from and guide best practices for handling light- and oxygen-sensitive compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。